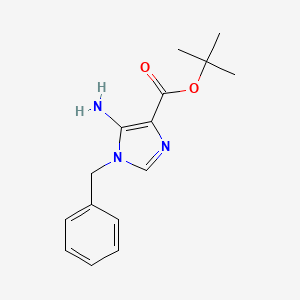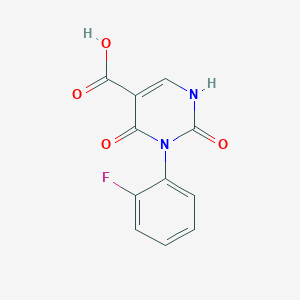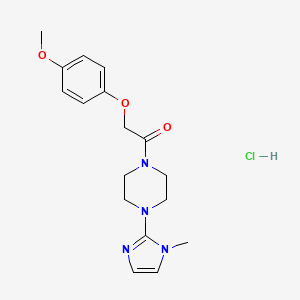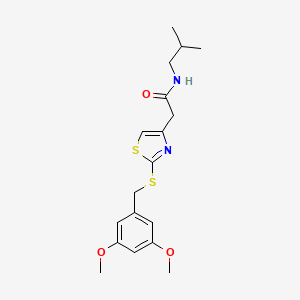
5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is a complex organic compound that belongs to the class of diazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of aryl hydrazides with carbon disulfide (CS₂) in the presence of a base such as potassium carbonate (K₂CO₃) to form the intermediate compounds. These intermediates are then subjected to further reactions involving various reagents and catalysts to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-aza-2-(4-fluorophenyl)vinyl)-4-imino-2-oxo-3-(3-(trifluoromethyl)phenyl)-1H-1,3-diazine-6-carbonitrile
- 2-amino-1-aza-2-(4-(3-chloro-5-(trifluoromethyl)phenyl)vinyl)-3-(trifluoromethyl)benzoate
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in 5-(1-aza-2-(3-(trifluoromethyl)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile contribute to its unique chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities due to these structural differences.
Propiedades
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)13-6-4-5-12(9-13)11-25-16-15(10-23)26-18(28)27(17(16)24)14-7-2-1-3-8-14/h1-9,11H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZQECRMORUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2493986.png)

![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
